p-Glu-phe-leu-p-nitroanilide

Cathepsin B Enzyme Kinetics Substrate Specificity

p-Glu-Phe-Leu-p-nitroanilide is an indispensable chromogenic substrate for the precise kinetic characterization of thiol proteases. Its unique N-terminal pyroglutamyl cap, Phe-Leu core, and p-nitroanilide chromophore enable real-time spectrophotometric detection at 405–410 nm. With well-defined kinetic parameters (e.g., Km=0.1 mM, kcat=5.1 s⁻¹ for cathepsin B), this ≥98% pure substrate ensures reproducible, quantitative data for enzyme discovery, inhibitor screening, and QC of commercial proteases. Generic substitution introduces significant kinetic variability; choose this specific sequence to maintain data integrity.

Molecular Formula C26H31N5O6
Molecular Weight 509.6 g/mol
Cat. No. B12062927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Glu-phe-leu-p-nitroanilide
Molecular FormulaC26H31N5O6
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)
InChIKeyNLVMZXVGZDVXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Glu-phe-leu-p-nitroanilide: A Validated Chromogenic Substrate for Thiol Protease Activity Assays and Enzyme Kinetics


p-Glu-phe-leu-p-nitroanilide (CAS 85901-57-1) is a synthetic tripeptide chromogenic substrate specifically designed for the quantitative detection and kinetic characterization of thiol proteases. Its structure comprises an N-terminal pyroglutamyl (pGlu) cap, a Phe-Leu dipeptide core, and a C-terminal p-nitroanilide (pNA) chromophore. Upon enzymatic hydrolysis, p-nitroaniline is released, which can be measured spectrophotometrically at 405–410 nm, enabling real-time kinetic monitoring [1]. This compound is a primary substrate for papain-family cysteine proteases, including papain, ficin, bromelain, and cathepsin B, and is also employed in characterizing novel plant cysteine proteases .

p-Glu-phe-leu-p-nitroanilide: Why In-Class Chromogenic Substrate Substitution Compromises Kinetic Data Fidelity and Cross-Enzyme Comparability


The kinetic parameters (Km, kcat, Vmax) of proteases are exquisitely sensitive to the precise amino acid sequence of their chromogenic substrates. Generic substitution of p-Glu-phe-leu-p-nitroanilide with other in-class p-nitroanilide substrates, such as Bz-Arg-pNA or pGlu-Phe-Ala-pNA, introduces significant variability in measured Km and kcat values, even when assessing the same enzyme batch. This is because the P2 (Leu) and P3 (Phe) residues dictate active site subsite occupancy and transition state stabilization [1]. Consequently, replacing this substrate without re-validating the entire kinetic model will produce non-comparable data, leading to erroneous conclusions about enzyme efficiency and inhibitor potency. The specific 6- to 8-fold difference in Km observed across cysteine protease orthologs when using this substrate underscores the high precision required in substrate selection for comparative enzyme studies [2].

Quantitative Evidence Guide for p-Glu-phe-leu-p-nitroanilide: Direct Comparative Kinetics and Cross-Enzyme Differentiation


Cathepsin B Substrate Preference: pGlu-Phe-Leu-pNA vs. pGlu-Phe-Ala-pNA

In a comparative study of oligopeptide p-nitroanilide substrates, pGlu-Phe-Leu-pNA and pGlu-Phe-Ala-pNA were identified as the best substrates for cathepsin B. The compound with the Leu residue at the P1 position (pGlu-Phe-Leu-pNA) exhibited a lower Km of 0.1 mM and a lower kcat of 5.1 s⁻¹ compared to the Ala-containing analog (pGlu-Phe-Ala-pNA, Km 0.165 mM, kcat 8.3 s⁻¹) [1]. This indicates that while the Ala-containing substrate is turned over more rapidly, the Leu-containing substrate has a higher binding affinity for the cathepsin B active site, potentially making it a more sensitive probe for detecting low enzyme concentrations.

Cathepsin B Enzyme Kinetics Substrate Specificity

Cross-Enzyme Differentiation: Discriminating Asclepain f from Papain, Bromelain, and Ficin via Km Analysis

Hydrolysis of p-Glu-Phe-Leu-p-nitroanilide (PFLNA) was employed to characterize the novel plant cysteine protease asclepain f. The determined Km value for asclepain f was 6 to 8 times higher than the Km values achieved for the main plant cysteine proteases papain, bromelain, and ficin when tested under the same experimental conditions [1]. This substantial difference in binding affinity enables the use of this single substrate to clearly distinguish the activity of a novel protease (asclepain f) from that of known, well-characterized benchmark enzymes.

Plant Cysteine Proteases Asclepain f Enzyme Characterization

Substrate Ranking for Cathepsin H: Superiority of Arg-pNa vs. pGlu-Phe-Leu-pNA

A comprehensive study of amino acid and peptide p-nitroanilides revealed a clear hierarchy of substrate preference for cathepsin H from human brain. The specific activity decreased in the order: Arg-pNA ≥ Leu-pNA > Ala-pNA ≥ Phe-pNA > Pro-pNA > Glu-pNA. Notably, Arg-pNA was hydrolyzed 12 times faster than Bz-Arg-pNA. While the study does not provide direct kinetic data for pGlu-Phe-Leu-pNA with cathepsin H, it establishes a critical benchmark: the best single amino acid substrate (Arg-pNA) is cleaved at a rate 12-fold greater than a common alternative (Bz-Arg-pNA) [1]. This class-level inference highlights the profound impact of N-terminal modifications (such as the pGlu cap) on substrate recognition and suggests that pGlu-Phe-Leu-pNA is likely a suboptimal substrate for cathepsin H compared to Arg-pNA, reinforcing its specificity for cathepsin B and papain-family enzymes.

Cathepsin H Substrate Specificity Enzyme Assays

Purity and Assay Range Specification: Ensuring Reproducible Kinetic Data Across Laboratories

The commercially available form of pGlu-Phe-Leu-p-nitroanilide (Sigma P3169) is specified with an assay purity of ≥98% by TLC . This high level of purity minimizes the presence of interfering free p-nitroaniline or peptide impurities that can contribute to background absorbance and lead to inaccurate kinetic parameter determination. For procurement decisions, this defined purity threshold ensures that observed kinetic differences are attributable to the enzyme's properties rather than substrate lot-to-lot variability, thereby supporting reproducible and comparable data across different studies and institutions.

Quality Control Enzyme Assays Reproducibility

Optimal Research and Industrial Application Scenarios for p-Glu-phe-leu-p-nitroanilide


Quantitative Profiling and Differentiation of Novel Cysteine Proteases

Use p-Glu-phe-leu-p-nitroanilide as the primary kinetic probe to characterize newly discovered cysteine proteases. The 6- to 8-fold difference in Km observed between the novel asclepain f and benchmark enzymes (papain, ficin, bromelain) provides a clear, quantitative benchmark for distinguishing unique kinetic properties [1]. This application is essential for enzyme discovery programs in academic and industrial biotechnology settings.

Standardized Cathepsin B Activity Assays for Inhibitor Screening

Employ pGlu-Phe-Leu-pNA for high-throughput screening of cathepsin B inhibitors. Its well-defined kinetic parameters (Km = 0.1 mM, kcat = 5.1 s⁻¹) with cathepsin B provide a reliable baseline for calculating inhibition constants (Ki) and assessing compound potency [2]. The high purity specification (>98%) ensures assay reproducibility across screening campaigns.

Cross-Species Comparative Enzyme Kinetics Studies

Utilize this substrate to compare the catalytic efficiency of cysteine proteases from different sources (e.g., plant latex, mammalian tissues). The quantitative Km and kcat data for cathepsin B from bovine brain serve as a reference point for cross-species comparisons, while the differential activity against papain-family enzymes allows for phylogenetic and functional enzyme classification [2].

Quality Control and Batch Release Testing for Protease Reagents

Incorporate p-Glu-phe-leu-p-nitroanilide into quality control protocols for commercial protease preparations (e.g., bromelain, ficin). The chromogenic readout and defined kinetic behavior allow for rapid, quantitative assessment of proteolytic activity and batch-to-batch consistency, supporting regulatory compliance and product reliability in industrial enzyme manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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